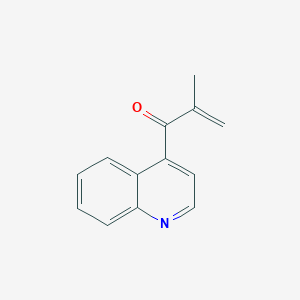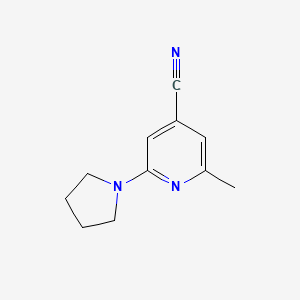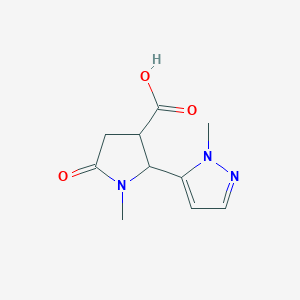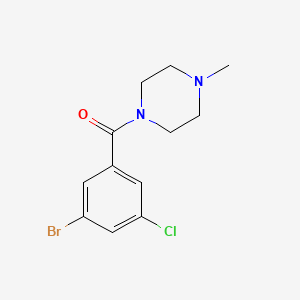![molecular formula C11H10OS B1434929 Ethanone,1-(3-methylbenzo[b]thien-5-yl)- CAS No. 1895851-11-2](/img/structure/B1434929.png)
Ethanone,1-(3-methylbenzo[b]thien-5-yl)-
Übersicht
Beschreibung
Ethanone,1-(3-methylbenzo[b]thien-5-yl)-, is an organic compound belonging to the class of thiophenes. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and other organic compounds. It has been widely studied in recent years due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
Ethanone, 1-(3-methylbenzo[b]thien-5-yl)-, and its derivatives are utilized as key intermediates in the synthesis of various compounds with potential biological activities. For instance, (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, structurally related to Ethanone, have been synthesized and used as intermediates in creating benzothienopyranones (Pradhan & De, 2005). Similarly, derivatives of Ethanone, like 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, have been synthesized and evaluated for their antitumor activities, showing promising results against specific tumor cells (Mahmoud et al., 2021).
2. Synthesis of Heterocyclic Compounds
Ethanone derivatives are critical in synthesizing various heterocyclic compounds. For example, 1-(5-bromobenzofuran-2-yl)ethanone has been used to synthesize thiadiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds (Abdelhamid et al., 2016). These compounds are structurally related to Ethanone and have their structures elucidated through spectral data and chemical transformation.
3. Antimicrobial and Antiviral Applications
Compounds synthesized from Ethanone derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, thiazolyl(hydrazonoethyl)thiazoles, derived from Ethanone-related compounds, have shown potential anti-breast cancer properties (Mahmoud et al., 2021). Additionally, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been used to synthesize compounds with evaluated antiviral activities against viruses like HSV1 and HAV-MBB (Attaby et al., 2006).
4. Synthesis of Anticandidal Agents
Ethanone-related compounds have been synthesized and screened for their anticandidal activity and cytotoxic effects. Some derivatives have been found to be potent anticandidal agents with weak cytotoxicities, highlighting their potential in developing new therapeutic agents (Kaplancıklı et al., 2014).
5. Synthesis of Anti-Inflammatory Compounds
Derivatives of Ethanone, such as substituted thieno[3,2-g]chromene derivatives, have been synthesized and evaluated for their anti-inflammatory activities, with some compounds exhibiting better activities than reference controls (Ouf et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-methyl-1-benzothiophen-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGUQUMZOPWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone,1-(3-methylbenzo[b]thien-5-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)


![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)


